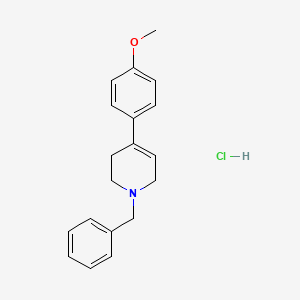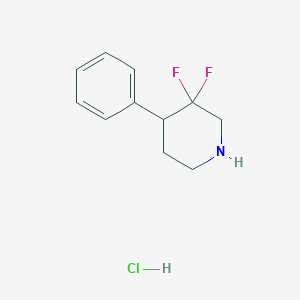
3,3-Difluoro-4-phenylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4-phenylpiperidine hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential as a building block for various pharmaceutical agents. While the specific compound is not directly synthesized in the provided papers, there are related compounds and methodologies that could be adapted for its synthesis and characterization.
Synthesis Analysis
The synthesis of related fluorinated piperidines has been explored in several studies. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines was achieved through a multi-step process involving 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction, lactamization, and further reduction . Another approach described the synthesis of 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, which were obtained via electrophilic fluorination of delta-chloroimines . These methods could potentially be adapted to synthesize 3,3-Difluoro-4-phenylpiperidine hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated piperidines is of great interest due to their potential pharmacological properties. X-ray crystallographic analysis has been used to study the molecular structures of related compounds, such as 3,4-dihydroxy-4-phenylpiperidin-2-ones . Although the exact structure of 3,3-Difluoro-4-phenylpiperidine hydrochloride is not provided, similar analytical techniques could be employed to determine its molecular geometry and confirm its synthesis.
Chemical Reactions Analysis
The reactivity of fluorinated piperidines can be quite distinct from their non-fluorinated counterparts. For example, the synthesis of 3,3-difluoropiperidines involves intramolecular substitution reactions , and the preparation of related pyridine compounds includes reactions such as lithium-iodine exchange . These studies highlight the unique reactivity patterns that could be expected when working with 3,3-Difluoro-4-phenylpiperidine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often altered due to the presence of fluorine atoms. For instance, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and have high thermal stability . While the specific properties of 3,3-Difluoro-4-phenylpiperidine hydrochloride are not detailed in the provided papers, the properties of similar fluorinated compounds suggest that it would likely have distinct solubility, stability, and reactivity profiles that could be advantageous in medicinal chemistry applications.
Applications De Recherche Scientifique
Phenylpiperazine Derivatives in Medicinal Chemistry
- Versatility in Drug Development: Phenylpiperazine derivatives, closely related to 3,3-Difluoro-4-phenylpiperidine hydrochloride, serve as a versatile scaffold in medicinal chemistry. These compounds have shown significant promise in the development of treatments for CNS disorders, showcasing their drug-like properties. Despite their association with CNS structures, there's a push towards diversifying their application into other therapeutic fields through appropriate modifications of the molecular skeleton. This suggests a potential for broad application in drug development, including areas beyond CNS disorders (Maia, Tesch, & Fraga, 2012).
Environmental Implications and Applications
- Degradation of Polyfluoroalkyl Chemicals: The environmental fate and degradation of polyfluoroalkyl chemicals, which are structurally related to fluorinated piperidines, have been extensively studied. These studies are crucial for understanding the breakdown and removal of potentially harmful perfluoroalkyl and polyfluoroalkyl substances (PFASs) from the environment. Research focuses on microbial degradation and the pathways leading to less harmful compounds, highlighting the environmental impact and methods for mitigating pollution from such chemicals (Liu & Avendaño, 2013).
Chemical Speciation and Reactivity
- Chemical Speciation Studies: Studies on the chemical speciation of related hydrofluoric acid solutions at different temperatures provide insights into the behavior of fluorinated compounds in aqueous environments. These investigations help in understanding the qualitative and quantitative speciation, which is essential for designing more efficient and environmentally friendly chemical processes involving fluorinated substances (Guendouzi, Faridi, & Khamar, 2019).
Fluoroalkylation in Aqueous Media
- Aqueous Fluoroalkylation: The development of aqueous fluoroalkylation methods, including difluoromethylation and trifluoromethylation, represents an environmentally benign approach to incorporating fluorinated groups into target molecules. These methods are pivotal for the synthesis of new pharmaceuticals, agrochemicals, and functional materials, highlighting the importance of fluorine-containing functionalities in modern chemistry. The progress in this area indicates a growing interest in using water as a medium for reactions traditionally considered hydrophobic, pointing towards greener and more sustainable chemical synthesis processes (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-difluoro-4-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13)8-14-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVHVVOUZCDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-phenylpiperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)
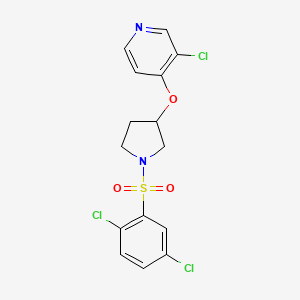


![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

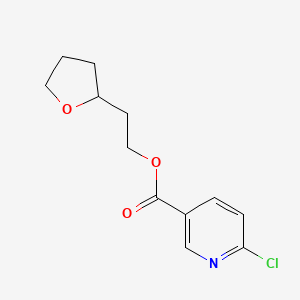
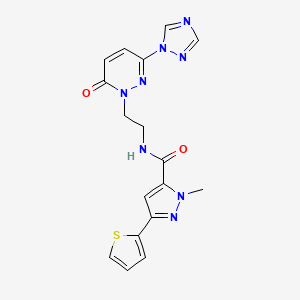
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)
